methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate
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Overview
Description
Methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate is an organic compound with a unique structure that includes an amino group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method involves the reaction of a suitable precursor with methylamine under controlled conditions to introduce the amino group. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be efficient and sustainable for the production of similar compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester can produce alcohols.
Scientific Research Applications
Methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl ®-3-hydroxybutyrate: Another ester with a similar structure but different functional groups.
Methyl (3R)-3-hydroxybutanoate: Shares the ester functional group but has different stereochemistry and substituents.
Uniqueness
Methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylate ester. This combination of functional groups and stereochemistry makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H12N2O2 |
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Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-11-7(10)5-2-3-6(8)9-4-5/h5H,2-4H2,1H3,(H2,8,9)/t5-/m1/s1 |
InChI Key |
NDYOGNUJWRYXIH-RXMQYKEDSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=NC1)N |
Canonical SMILES |
COC(=O)C1CCC(=NC1)N |
Origin of Product |
United States |
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